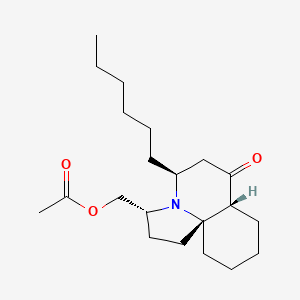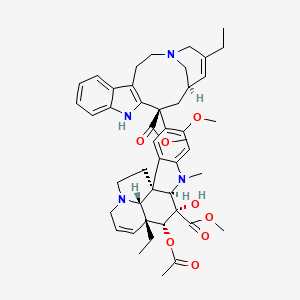
Anhydrovinblastine
Vue d'ensemble
Description
Synthesis Analysis
Anhydrovinblastine can be synthesized from vinblastine, with various methods developed to optimize the yield and efficiency of this process. One approach involves using artificial neural networks to optimize synthetic conditions, resulting in a maximum yield of 70.88% under specific conditions, including the use of oxalyl chloride and a specific reaction temperature and duration (Zhao Chun, 2008). Another method discovered the coupling of catharanthine and vindoline in aqueous acidic media using ferric ion, producing 3',4'-anhydrovinblastine as the major product with a conversion rate of 77% under optimized conditions (J. Vukovic et al., 1988).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various analytical techniques. One study focused on the stereoselective conversion of this compound into vinblastine, highlighting the dimeric indole alkaloid structure that can be obtained from catharanthine and vindoline (T. Shirahama et al., 2006). Another study provided a concise synthesis from leurosine, demonstrating the pathway through a carbon-centered radical intermediate (C. Hardouin et al., 2002).
Chemical Reactions and Properties
This compound's chemical reactions are central to its transformation into clinically useful compounds. The process often involves the coupling of catharanthine and vindoline, with conditions optimized for maximum efficiency and yield. The chemical structure of this compound has been confirmed through various spectroscopic methods, including UV, IR, MS, and ^1H-NMR, which are critical for verifying the success of the synthesis and for further modifications (A. Li-jia, 2006).
Applications De Recherche Scientifique
Traitement Antitumoral
L'anhydrovinblastine est un dérivé de la vinblastine, un agent antitumoral bien connu . Elle a été utilisée dans la synthèse de nouveaux dérivés d'agents antitumoraux afin d'obtenir de nouveaux composés aux propriétés thérapeutiques améliorées .
Inhibition de la Prolifération Cellulaire
Au cours de la prolifération cellulaire, l'this compound agit comme un inhibiteur pendant la métaphase du cycle cellulaire . En se liant aux microtubules, elle inhibe le développement du fuseau mitotique .
Inhibition des Mécanismes de Réparation de l'ADN et de Synthèse de l'ARN
Dans les cellules tumorales, l'this compound inhibe les mécanismes de réparation de l'ADN et de synthèse de l'ARN, bloquant l'ARN polymérase dépendante de l'ADN .
Modification de la Vinblastine
Selon un brevet d'Eli Lilly , le groupe ester carboxylique de la vinblastine en position 16 a été converti en amide dans une réaction avec de l'ammoniac en reflux . Cette modification pourrait potentiellement être appliquée à l'this compound également.
Hybridation avec un Cyclopeptide Antimitique
La recherche a montré que la partie cléavamine de l'this compound peut être hybridée avec le cyclopeptide antimitique phomopsine-A pour obtenir des inhibiteurs puissants .
Traitement de Divers Cancers
La vinblastine, dont l'this compound est dérivée, est utilisée dans une variété de schémas de chimiothérapie pour le mélanome, le cancer du poumon non à petites cellules, le cancer des testicules, le cancer du cerveau et la maladie de Hodgkin . Il est plausible que l'this compound puisse avoir des applications similaires.
Agents Ciblant les Microtubules
Les alcaloïdes de la pervenche, y compris l'this compound, agissent en perturbant la dynamique des microtubules, provoquant un arrêt mitotique et la mort cellulaire .
Surmonter les Défis de Production
L'un des principaux problèmes auxquels sont confrontées les applications des alcaloïdes de la pervenche, y compris l'this compound, est la mise en place d'une technique de production respectueuse de l'environnement basée sur des micro-organismes, ainsi que l'augmentation de la biodisponibilité sans nuire à la santé des patients .
Safety and Hazards
Orientations Futures
Vinca alkaloids, including Anhydrovinblastine, are commonly used to treat various cancers . The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches .
Mécanisme D'action
Target of Action
Anhydrovinblastine, also known as Anhydrovincaleukoblastine, is a type of chemotherapy that primarily targets cancer cells . It works by stopping the cancer cells from separating into two new cells, thereby blocking the growth of the cancer .
Mode of Action
It is known that this compound and other vinca alkaloids exert their cytotoxic effects by binding to tubulin, the protein subunit of the microtubules that form the mitotic spindle . This binding inhibits tubulin polymerization into microtubules, which are essential for cell division .
Biochemical Pathways
This compound affects the biochemical pathways involved in cell division. By binding to tubulin, it disrupts the formation of microtubules, structures that are crucial for the separation of chromosomes during cell division . This disruption prevents the cancer cells from dividing and growing . The biosynthesis of this compound involves various enzymes and metabolic pathways in the plant Catharanthus roseus .
Pharmacokinetics
The pharmacokinetics of this compound were characterized by a two-compartment model, with a mean clearance of 26.4 l/h per m² and a median terminal half-life of 18 hours . These properties impact the bioavailability of the drug, determining how quickly it is cleared from the body and how long it remains effective .
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell growth. By preventing the formation of microtubules, it stops the cancer cells from dividing and proliferating . This can lead to the shrinkage of tumors and a reduction in cancer symptoms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability . Additionally, the physiological environment within the body, such as the pH and the presence of certain enzymes, can also impact the action of this compound .
Analyse Biochimique
Biochemical Properties
Anhydrovinblastine plays a crucial role in biochemical reactions, particularly in the biosynthesis of vinblastine. It interacts with various enzymes, proteins, and biomolecules. One of the key enzymes involved is α-3′,4′-anhydrovinblastine synthase (AVLBS), which catalyzes the coupling of vindoline and catharanthine to produce this compound . This enzyme belongs to the class III basic peroxidases and is essential for the formation of the dimeric structure of this compound . Additionally, this compound interacts with other intermediate compounds in the biosynthetic pathway, highlighting its importance in the production of therapeutic alkaloids .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by interfering with microtubule dynamics, leading to mitotic arrest and cell death . This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the formation of the mitotic spindle, thereby blocking cell division . It also impacts the DNA repair and RNA synthesis mechanisms, further contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tubulin, a key protein in the formation of microtubules . This compound binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and subsequent mitotic arrest or cell death . This interaction inhibits the polymerization of tubulin, preventing the formation of functional microtubules and disrupting the cell cycle . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, with potential implications for cancer therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antitumor activity without causing severe toxicity . At higher doses, the compound can induce toxic or adverse effects, including neurotoxicity and myelosuppression . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage levels, while minimizing adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of vinca alkaloids. It is synthesized through the coupling of vindoline and catharanthine, catalyzed by α-3′,4′-anhydrovinblastine synthase . This enzyme-mediated reaction is a key step in the biosynthesis of vinblastine and other related alkaloids . The metabolic pathways of this compound also involve various intermediate compounds and cofactors, contributing to the overall production of therapeutic alkaloids .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In Catharanthus roseus, the compound is localized in the vacuoles of leaf cells, where it undergoes further biosynthetic transformations . The transport of this compound involves its movement from the epidermis to laticifers/idioblasts, where it is condensed with vindoline to form the dimeric structure . This transport mechanism ensures the efficient distribution and accumulation of this compound within the plant tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the vacuoles of Catharanthus roseus cells . The enzyme α-3′,4′-anhydrovinblastine synthase, responsible for its synthesis, is also localized in the vacuoles . This compartmentalization is crucial for the biosynthesis and accumulation of this compound, as it allows for the efficient conversion of precursor molecules into the final dimeric structure . The vacuolar localization also protects the compound from potential degradation and ensures its availability for further biosynthetic processes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Anhydrovinblastine can be achieved through a multi-step process involving several chemical reactions. The key steps include the formation of the indole ring, the coupling of catharanthine and vindoline, and the removal of the C20 side chain to form Anhydrovinblastine.", "Starting Materials": ["Indole", "3'-hydroxy-N,2'-dimethyl-3',4'-didehydro-14'-methoxy-16'-oxo-4,5'-epoxy-3,6-dimethoxy-6'-deoxy-beta-phenanthrylacetaldehyde (Catharanthine)", "3',4'-didehydro-4'-deoxy-N-methyl-3-O-oxo-16'-methoxy-2,3-dihydro-4',5'-epoxy-5'-oxovincamajine (Vindoline)"], "Reaction": [ "1. Formation of indole ring: Indole is reacted with ethyl glyoxylate in the presence of base to form 3-(2-oxoethyl)indole.", "2. Coupling of catharanthine and vindoline: Catharanthine and vindoline are coupled using a Lewis acid catalyst to form vindorosine.", "3. Removal of C20 side chain: Vindorosine is treated with hydrochloric acid in methanol to remove the C20 side chain and form Anhydrovinblastine." ] } | |
Numéro CAS |
38390-45-3 |
Formule moléculaire |
C46H56N4O8 |
Poids moléculaire |
793.0 g/mol |
Nom IUPAC |
methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29?,38?,39?,40?,43-,44-,45+,46+/m1/s1 |
Clé InChI |
FFRFGVHNKJYNOV-YMNHSNPGSA-N |
SMILES isomérique |
CCC1=CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
SMILES |
CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
SMILES canonique |
CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Autres numéros CAS |
38390-45-3 |
Synonymes |
3',4'-anhydrovinblastine 3',4'-anhydrovinblastine, (18'alpha)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



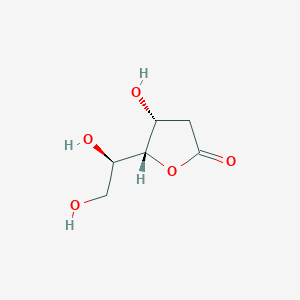
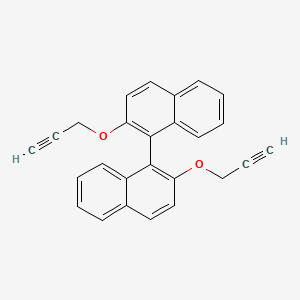

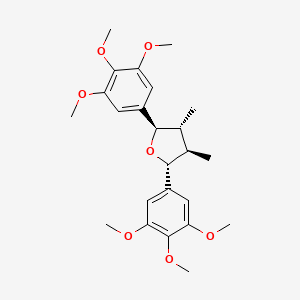
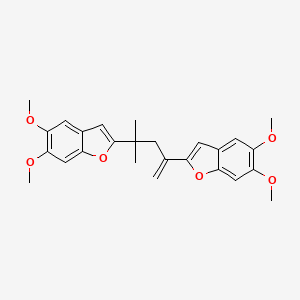
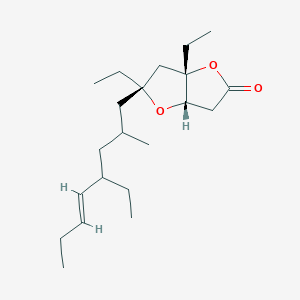
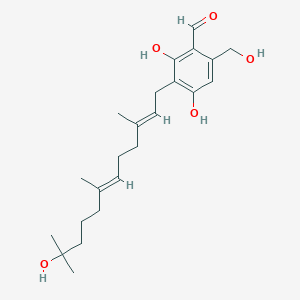
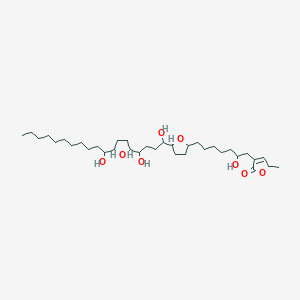
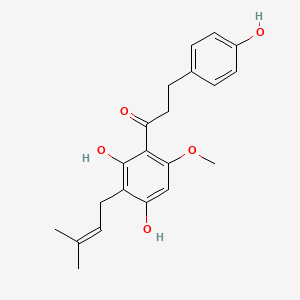
![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1248182.png)
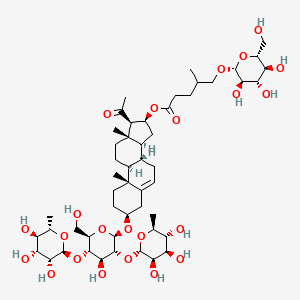
![(2S)-4-[(6R)-6-hydroxy-6-[(2R,5R)-5-[(2R,3S,5R)-3-hydroxy-5-[(1R)-1-hydroxyoctadecyl]oxolan-2-yl]oxolan-2-yl]hexyl]-2-methyl-2H-furan-5-one](/img/structure/B1248187.png)

